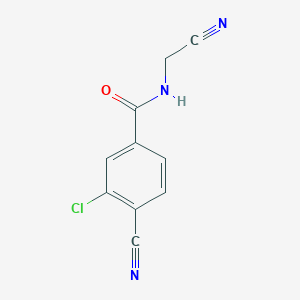

3-Chloro-4-cyano-N-(cyanomethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

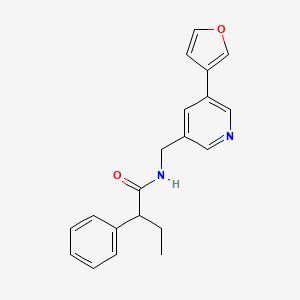

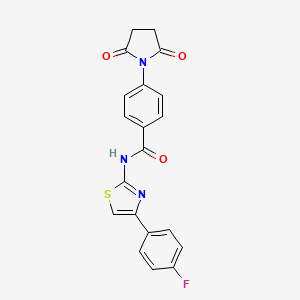

3-Chloro-4-cyano-N-(cyanomethyl)benzamide is a chemical compound with the linear formula C9H7ClN2O . It has a molecular weight of 194.622 .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-cyano-N-(cyanomethyl)benzamide consists of a benzene ring substituted with a chlorine atom, a cyano group, and a cyanomethylbenzamide group . It contains a total of 21 bonds, including 15 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), and 1 nitrile .Physical And Chemical Properties Analysis

3-Chloro-4-cyano-N-(cyanomethyl)benzamide is a solid compound . Its SMILES string is N#CC1=CC=CC(C(NCC(C=C2)=CC=C2C)=O)=C1 . The InChI key is SYBORSXGOIGTII-UHFFFAOYSA-N .Scientific Research Applications

Targeted Drug Delivery and Cytotoxicity

Benzamide derivatives have been synthesized and tested for their potential in targeted drug delivery, particularly for melanoma therapy. These compounds, including chlorambucil–benzamide conjugates, have shown higher toxicity against melanoma cells compared to parent compounds, suggesting their application in enhancing the efficacy of cytostatics in melanoma treatment (Wolf et al., 2004).

Inhibition of Poly(ADP-Ribose) Synthetase

Benzamides substituted in the 3-position have been identified as the most potent inhibitors of poly(ADP-ribose) synthetase to date. This enzyme is involved in DNA repair, and its inhibition has implications for enhancing the efficacy of cancer treatments (Purnell & Whish, 1980).

Photocatalytic Degradation of Environmental Pollutants

The photocatalytic activity of benzamide derivatives on supports like titanium dioxide has been studied for the degradation of environmental pollutants. Such studies suggest their potential application in environmental decontamination, specifically in water treatment technologies (Torimoto et al., 1996).

Insecticidal Activity

Synthesis of novel heterocyclic compounds with benzamide derivatives as precursors has shown significant insecticidal activity against certain pests, indicating their potential use in agricultural pest control (Mohamed et al., 2020).

Anti-Tubercular Applications

Novel derivatives of benzamides have been synthesized and tested for their anti-tubercular activity, showing promising results against Mycobacterium tuberculosis. This suggests their potential role in developing new treatments for tuberculosis (Nimbalkar et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause eye irritation . The hazard statement associated with it is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, and continue rinsing .

properties

IUPAC Name |

3-chloro-4-cyano-N-(cyanomethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-9-5-7(1-2-8(9)6-13)10(15)14-4-3-12/h1-2,5H,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAXXCHCGILGOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC#N)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2657201.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2657203.png)

![4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2657208.png)

![3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2657211.png)

![1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride](/img/structure/B2657212.png)

![3-(4-Methoxyphenyl)-7-[(3-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2657213.png)

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2657214.png)